molecular formula C13H13F3O2 B2558492 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid CAS No. 1358805-28-3

2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid

Cat. No. B2558492
M. Wt: 258.24
InChI Key: OHRLLAYLTYKHEH-UHFFFAOYSA-N
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Description

“2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid” is a chemical compound with the CAS Number: 1358805-32-9 . It is also known as TFAA. It is a versatile material used in scientific research. Its unique structure enables it to be employed in various fields such as pharmaceuticals, agrochemicals, and material sciences.


Molecular Structure Analysis

The molecular weight of “2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid” is 258.24 . The InChI Code is 1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)12(6-1-7-12)8-11(17)18/h2-5H,1,6-8H2,(H,17,18) .


Physical And Chemical Properties Analysis

The compound is in oil form . and is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on the synthesis and reactivity of compounds structurally related to 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid provides insights into the broader chemical applications of similar compounds. For example, the study of the dimerization of 3,4-disubstituted cinnamic acids and esters reveals the formation of complex structures upon treatment with trifluoroacetic acid, highlighting the potential for creating novel compounds through cyclodimerization processes (Al-Farhan, Keehn, & Stevenson, 1992). Similarly, the oxy functionalization and CH activation studies of cyclometalated Iridium(III) complexes with trifluoroacetic acid demonstrate the versatility of these processes in synthetic chemistry, suggesting applications in the development of catalysts and functional materials (Young, Mironov, & Periana, 2007).

Pharmacological Profiles

Although excluding direct drug use and dosage information, understanding the pharmacological profiles of structurally similar compounds aids in discerning the scientific landscape around 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid. Research on new pyrrolizine derivatives, for example, illustrates dual inhibition of cyclo-oxygenase and 5-lipoxygenase enzymes, providing a foundation for developing anti-inflammatory and analgesic agents (Laufer, Tries, Augustin, & Dannhardt, 1994).

Anticancer and Antimicrobial Studies

Studies on the synthesis, characterization, and biological activities of metal complexes with amino acid derivatives, such as the work on sodium, potassium, and lithium complexes of phenanthroline and diclofenac, open avenues for exploring anticancer and antimicrobial applications. These complexes have shown promising results against lung and oral cancer cell lines, as well as significant antibacterial potential, suggesting that structurally related compounds could be investigated for similar biological activities (Shah et al., 2019).

Materials Science and Molecular Structure

Investigations into the molecular and electronic structures of compounds bearing cyclobutyl moieties, such as the experimental and theoretical study of N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, contribute to our understanding of their potential applications in materials science. These studies provide valuable information on the structural determinants of molecular stability and reactivity, which could inform the design of novel materials with specific electronic properties (Demir et al., 2012).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, skin contact, and eye contact . In case of accidental exposure, it is advised to remove the person to fresh air, rinse skin with water, rinse eyes cautiously with water, and seek medical advice if symptoms persist .

properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)12(5-2-6-12)8-11(17)18/h1,3-4,7H,2,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRLLAYLTYKHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid

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